molecular formula C11H11NO5 B1392790 methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 1221792-39-7

methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B1392790
CAS No.: 1221792-39-7
M. Wt: 237.21 g/mol
InChI Key: WANGXTVDARRWHA-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate” is a chemical compound with the CAS Number: 1221792-39-7 . It has a molecular weight of 237.21 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO5/c1-15-6-3-7 (11 (14)16-2)10-8 (4-6)12-9 (13)5-17-10/h3-4H,5H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 230 - 232 degrees Celsius .

Scientific Research Applications

Hydrolysis and Tautomerism Studies

  • Compounds similar to methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate have been studied for their hydrolysis behavior and tautomerism between enamine and ketimine forms. For example, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative, closely related compounds, undergo hydrolysis resulting in pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond (Iwanami et al., 1964).

Photochemical Transformations

  • Methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, a compound similar in structure, has been shown to undergo a unique photochemical transformation in methanol to produce four β-lactam compounds (Marubayashi et al., 1992).

Synthesis of Benzoxazine Derivatives

  • The synthesis of various benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, has shown potential in pharmacological applications, particularly as serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 1996).

Enantioselective Synthesis

  • Enantioselective synthesis processes for different benzoxazine carboxamides, which are structurally related to the compound , have been developed. These compounds have been used as peptidomimetic building blocks (Breznik et al., 1998).

Lipase-Catalyzed Resolution Studies

  • Novel methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates underwent lipase-catalyzed resolution, showing that enzymes can selectively catalyze reactions involving these compounds, potentially leading to the formation of optically enriched products (Prasad et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Biochemical Analysis

Biochemical Properties

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also interacts with proteins involved in cell signaling, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in cancer cells. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This binding can lead to enzyme inhibition, which in turn affects various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of certain enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can affect the levels of certain metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

methyl 6-methoxy-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-6-3-7(11(14)16-2)10-8(4-6)12-9(13)5-17-10/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGXTVDARRWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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